molecular formula C13H15ClO B2383000 1-p-Tolylcyclopentanecarbonyl chloride CAS No. 82278-33-9

1-p-Tolylcyclopentanecarbonyl chloride

Cat. No.: B2383000
CAS No.: 82278-33-9
M. Wt: 222.71
InChI Key: ARYYJZHJKHGPKI-UHFFFAOYSA-N
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Description

1-p-Tolylcyclopentanecarbonyl chloride is a specialized organic compound featuring a cyclopentane ring substituted with a p-tolyl group (methyl-substituted phenyl, C₆H₄CH₃) and a reactive carbonyl chloride (COCl) functional group. The p-tolyl group introduces steric and electronic modifications compared to simpler phenyl derivatives, influencing reactivity, solubility, and applications in pharmaceuticals and fine chemicals.

Properties

IUPAC Name

1-(4-methylphenyl)cyclopentane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO/c1-10-4-6-11(7-5-10)13(12(14)15)8-2-3-9-13/h4-7H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYYJZHJKHGPKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCCC2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82278-33-9
Record name 82278-33-9
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Preparation Methods

The synthesis of 1-p-Tolylcyclopentanecarbonyl chloride typically involves the reaction of 1-p-Tolylcyclopentanecarboxylic acid with thionyl chloride in benzene. The reaction is carried out under reflux conditions for about 6 hours . The solvent is then distilled off, and the product is purified by adding and distilling off benzene to dryness . This method ensures a high yield and purity of the final product.

Chemical Reactions Analysis

1-p-Tolylcyclopentanecarbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.

    Hydrolysis: In the presence of water, it hydrolyzes to form 1-p-Tolylcyclopentanecarboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common reagents used in these reactions include thionyl chloride, water, and lithium aluminum hydride. The major products formed from these reactions are 1-p-Tolylcyclopentanecarboxylic acid and 1-p-Tolylcyclopentanol .

Scientific Research Applications

1-p-Tolylcyclopentanecarbonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-p-Tolylcyclopentanecarbonyl chloride involves its reactivity with nucleophiles. The chlorine atom in the compound is highly reactive and can be easily substituted by nucleophiles, leading to the formation of various derivatives. This reactivity is crucial for its applications in organic synthesis and proteomics research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below contrasts key properties of 1-p-tolylcyclopentanecarbonyl chloride with its phenyl-substituted analogue:

Property This compound 1-Phenylcyclopentane-1-Carbonyl Chloride
Molecular Formula C₁₃H₁₄ClO (inferred) C₁₂H₁₂Cl₂O
Molecular Weight (g/mol) ~229.7 (estimated) 243.13
Substituent p-Tolyl (C₆H₄CH₃) Phenyl (C₆H₅)
Electron Effects Electron-donating (methyl group) Electron-neutral/weakly withdrawing (phenyl)
Steric Bulk Higher (due to methyl group) Lower
Reactivity Moderate nucleophilic acyl substitution High reactivity in acyl substitution
Key Observations:
  • This may slow reaction rates in nucleophilic substitutions (e.g., amide formation) .
  • Steric Hindrance : The p-tolyl group’s methyl substituent increases steric bulk, which could hinder access to the carbonyl chloride, further modulating reactivity.
  • Solubility: Enhanced lipophilicity from the methyl group may improve solubility in non-polar solvents, advantageous in organic synthesis.

Comparison with Other Cyclopentane Derivatives

  • Cyclopentyl Fentanyl (CAS 2306824-94-0) : A structurally distinct cyclopentane-containing opioid, this compound highlights the versatility of cyclopentane rings in drug design but differs fundamentally in functional groups (amide vs. carbonyl chloride) and applications .

Biological Activity

1-p-Tolylcyclopentanecarbonyl chloride is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

This compound has the following chemical structure:

  • Molecular Formula : C12H13ClO
  • IUPAC Name : 1-(p-tolyl)cyclopentanecarbonyl chloride

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its carbonyl chloride functional group can act as an electrophile, allowing it to participate in nucleophilic substitution reactions with nucleophiles present in biological systems. This reactivity can lead to modulation of enzyme activities or receptor functions, impacting various biochemical pathways.

Biological Targets and Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anticancer Properties : There is emerging evidence that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. Further studies are needed to evaluate the specific effects of this compound on cancer cell lines.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University investigated the antimicrobial effects of this compound against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for antibiotic development.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa8

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